molecular formula C17H13N3O5 B11524218 [(3E)-3-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid

[(3E)-3-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid

Cat. No.: B11524218
M. Wt: 339.30 g/mol
InChI Key: KEQURQCGGIJAAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3E)-3-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole ring, a hydrazinylidene group, and a hydroxyphenyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3E)-3-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid typically involves multiple steps, starting with the preparation of the indole ring system This can be achieved through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to improve scalability.

Chemical Reactions Analysis

Types of Reactions

[(3E)-3-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The hydrazinylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group would yield quinones, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, [(3E)-3-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biology, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a versatile tool for investigating biological processes.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of high-value products.

Mechanism of Action

The mechanism of action of [(3E)-3-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with proteins, while the hydrazinylidene group can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simple ester with a similar keto-enol tautomerism.

    Acetylacetone: Another compound with keto-enol tautomerism, used in various chemical syntheses.

    Disilanes: Organosilicon compounds with unique electronic structures similar to [(3E)-3-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid.

Uniqueness

This compound is unique due to its combination of an indole ring, a hydrazinylidene group, and a hydroxyphenyl moiety. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various scientific applications.

Properties

Molecular Formula

C17H13N3O5

Molecular Weight

339.30 g/mol

IUPAC Name

2-[2-hydroxy-3-[(2-hydroxybenzoyl)diazenyl]indol-1-yl]acetic acid

InChI

InChI=1S/C17H13N3O5/c21-13-8-4-2-6-11(13)16(24)19-18-15-10-5-1-3-7-12(10)20(17(15)25)9-14(22)23/h1-8,21,25H,9H2,(H,22,23)

InChI Key

KEQURQCGGIJAAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2CC(=O)O)O)N=NC(=O)C3=CC=CC=C3O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.